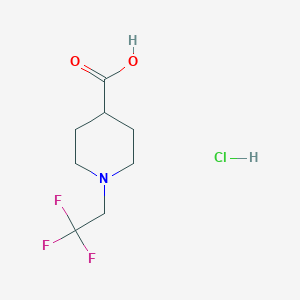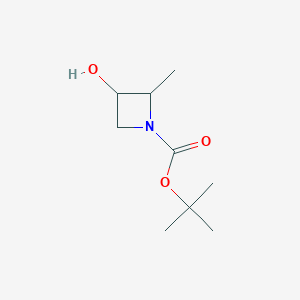
Methyl 2-amino-4-bromo-6-fluorobenzoate
Descripción general
Descripción
“Methyl 2-amino-4-bromo-6-fluorobenzoate” is a chemical compound with the molecular formula C8H7BrFNO2 . It has a molecular weight of 248.05 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methyl ester group, an amino group, a bromo group, and a fluoro group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 299.3±35.0 °C and a predicted density of 1.653±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 0.38±0.10 .Aplicaciones Científicas De Investigación
Synthesis of Brominated and Fluorinated Compounds
Methyl 2-amino-4-bromo-6-fluorobenzoate serves as a precursor in the synthesis of brominated and fluorinated compounds, which are key intermediates in various chemical reactions. The synthesis processes often involve bromination, hydrolysis, and esterification steps under optimized conditions to achieve high purity and yield. These compounds are significant due to their broad applications in the pharmaceutical industry, especially in the development of anticancer drugs. The synthesis methods are designed to be cost-effective and suitable for large-scale production, highlighting the compound's industrial relevance (Zhou Peng-peng, 2013).
Optimization of Synthesis Methods
Research has focused on optimizing the synthesis methods for derivatives of this compound, aiming to improve yield and purity. By comparing various synthesis routes, researchers have identified optimal conditions for reactions involving nitrification, esterification, and hydronation. This optimization is crucial for enhancing the efficiency of producing such compounds, which are valuable in medicinal chemistry for their potential biological activities (Yin Jian-zhong, 2010).
Development of Antiviral Agents
This compound derivatives have been explored for their antiviral properties. Novel a-aminophosphonates containing 6-fluorobenzothiazole moieties synthesized from this compound exhibited significant antiviral activities. This research indicates the potential of this compound derivatives in developing effective antiviral agents, contributing to the fight against viral diseases (D. Xie et al., 2017).
Anticancer Research
Studies have also highlighted the use of this compound in the synthesis of compounds with potent anticancer activities. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles derived from this compound showed significant cytotoxicity against various cancer cell lines, underscoring its importance in the development of new anticancer therapies. The research into such compounds is pivotal for advancing cancer treatment options and understanding the molecular basis of their activity (I. Hutchinson et al., 2001).
Propiedades
IUPAC Name |
methyl 2-amino-4-bromo-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMIFLUDJHVUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)


![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)

![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)

![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)


![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
